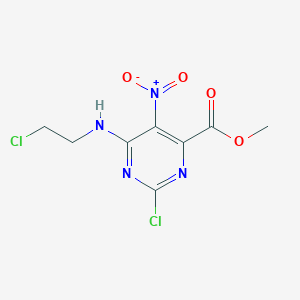

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC15896490

Molecular Formula: C8H8Cl2N4O4

Molecular Weight: 295.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2N4O4 |

|---|---|

| Molecular Weight | 295.08 g/mol |

| IUPAC Name | methyl 2-chloro-6-(2-chloroethylamino)-5-nitropyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H8Cl2N4O4/c1-18-7(15)4-5(14(16)17)6(11-3-2-9)13-8(10)12-4/h2-3H2,1H3,(H,11,12,13) |

| Standard InChI Key | YYXFFDLPPJPJCG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=NC(=N1)Cl)NCCCl)[N+](=O)[O-] |

Introduction

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine class, which is a crucial component in various biological and pharmaceutical applications. This compound features a pyrimidine ring with multiple functional groups, including a methyl ester, a nitro group, and a chloroethylamino group. The presence of these groups contributes to its potential reactivity and biological activity.

Chemical Formula and Molecular Weight

-

Chemical Formula: C8H8Cl2N4O4

-

Molecular Weight: 295.08 g/mol

Structural Features

-

The compound contains a pyrimidine ring with a chlorine atom at the 2-position, a nitro group at the 5-position, and a (2-chloroethyl)amino group at the 6-position.

-

The 4-position is occupied by a methyl ester group.

Synonyms and Identifiers

-

CAS Number: 98546-07-7

-

SMILES: COC(=O)C1=C(N(C2=CCl)CCl)N=C(N)C(=N1)NO2

Synthesis and Preparation

The synthesis of Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate typically involves a multi-step process starting from simpler pyrimidine derivatives. The introduction of the nitro group and the chloroethylamino group can be achieved through nucleophilic substitution reactions, while the methyl ester group is likely introduced via esterification of a carboxylic acid precursor.

Potential Applications

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a nitro group and a chloroethylamino group in this compound suggests potential for biological activity, possibly through mechanisms involving DNA or protein interactions.

Table: Comparison of Pyrimidine Derivatives

| Compound | Chemical Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate | C8H8Cl2N4O4 | 295.08 g/mol | Antimicrobial, Antiviral |

| 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | C5H5ClN4O2 | 173.56 g/mol | Antimicrobial, Anticancer |

| Methyl 4-amino-2-chloropyrimidine-5-carboxylate | C6H7ClN3O2 | 173.59 g/mol | Antiviral, Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume